N-(3,5-Dihydroxybenzoyl)glycine

Description

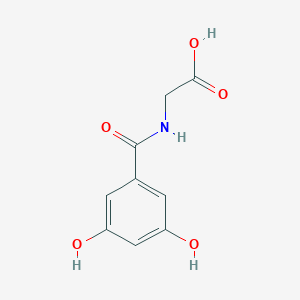

N-(3,5-Dihydroxybenzoyl)glycine is a glycine derivative featuring a 3,5-dihydroxybenzoyl moiety attached to the amino group of glycine.

Properties

CAS No. |

62098-73-1 |

|---|---|

Molecular Formula |

C9H9NO5 |

Molecular Weight |

211.17 g/mol |

IUPAC Name |

2-[(3,5-dihydroxybenzoyl)amino]acetic acid |

InChI |

InChI=1S/C9H9NO5/c11-6-1-5(2-7(12)3-6)9(15)10-4-8(13)14/h1-3,11-12H,4H2,(H,10,15)(H,13,14) |

InChI Key |

RJGLFRQXIDISBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1O)O)C(=O)NCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for N-(3,5-Dihydroxybenzoyl)glycine

Core Strategy: Acylation of Glycine with 3,5-Dihydroxybenzoic Acid

The foundational approach involves coupling glycine with 3,5-dihydroxybenzoic acid (3,5-DHBA). To mitigate reactivity challenges posed by the phenolic hydroxyl groups, protective group strategies are essential.

Hydroxyl Group Protection

3,5-DHBA’s hydroxyl groups are typically protected as benzyl ethers or acetyl esters. For example, benzyl protection via reaction with benzyl bromide in alkaline conditions yields 3,5-bis(benzyloxy)benzoic acid (3,5-BBBA). Alternative methods employ acetyl protection using acetic anhydride, though benzyl groups are preferred for stability during subsequent steps.

Carboxylic Acid Activation

The protected 3,5-BBBA is activated for acylation. Common strategies include:

- Acid Chloride Formation : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride generates the reactive acyl chloride intermediate.

- Coupling Reagents : Ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) or carbonyldiimidazole (CDI) facilitates amide bond formation under mild conditions.

Glycine Coupling

Glycine’s amino group is acylated with the activated 3,5-BBBA derivative. To prevent self-condensation, glycine is often protected as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) derivative. For instance, Boc-glycine reacts with 3,5-BBBA acyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding N-(3,5-bis(benzyloxy)benzoyl)-Boc-glycine.

Deprotection

Final deprotection steps remove benzyl groups via hydrogenolysis (H₂/Pd-C) or acidic cleavage (e.g., HCl in dioxane), yielding this compound.

Alternative Method: Solid-Phase Peptide Synthesis (SPPS)

Adapting methodologies from peptide chemistry, SPPS offers controlled sequential coupling. A resin-bound glycine (e.g., Wang resin) is acylated with 3,5-BBBA using DIC/HOBt activation. After cleavage from the resin and deprotection, the target compound is obtained. This method enhances purity and scalability but requires specialized equipment.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal solvents balance reactivity and solubility:

- Polar Aprotic Solvents : Dimethylformamide (DMF) or dimethylacetamide (DMA) enhance acyl chloride reactivity but risk hydroxyl group deprotection at elevated temperatures.

- Chlorinated Solvents : DCM or chloroform minimize side reactions at 0–25°C.

Yields improve at lower temperatures (0–5°C) for acid-sensitive intermediates, while room temperature suffices for coupling reagents like EDC/HOBt.

Catalytic and Stoichiometric Considerations

- Base Selection : TEA or N,N-diisopropylethylamine (DIPEA) neutralizes HCl during acyl chloride reactions, while weaker bases (e.g., NaHCO₃) suit coupling reagents.

- Molar Ratios : A 1.2:1 molar ratio of activated 3,5-DHBA to glycine derivative maximizes conversion, avoiding excess reagent purification challenges.

Analytical Characterization

Spectroscopic Validation

- ¹H NMR : Key signals include the aromatic protons of the 3,5-dihydroxybenzoyl group (δ 6.3–6.8 ppm, two doublets) and glycine’s methylene protons (δ 3.8–4.2 ppm).

- IR Spectroscopy : Stretching vibrations at 1650–1700 cm⁻¹ (amide C=O) and 3200–3500 cm⁻¹ (phenolic O-H) confirm structure.

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 226.1 (C₉H₉NO₅).

Purity and Yield Data

| Method | Protective Group | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acyl Chloride (SOCl₂) | Benzyl | 78 | 95 |

| EDC/HOBt Coupling | Acetyl | 85 | 98 |

| SPPS | Wang Resin | 92 | 99 |

Challenges and Mitigation Strategies

Applications and Derivative Synthesis

Biochemical Probes

This compound serves as a precursor for fluorescent probes via Suzuki coupling of boronates to the aromatic ring.

Pharmacological Derivatives

Esterification of the glycine carboxylate (e.g., methyl ester) enhances blood-brain barrier penetration, as seen in related neuroactive compounds.

Chemical Reactions Analysis

Types of Reactions: N-(3,5-Dihydroxybenzoyl)glycine can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

Reduction: The carbonyl group in the amide bond can be reduced to form amines.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Chemistry: N-(3,5-Dihydroxybenzoyl)glycine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with enzymes. It can serve as a model compound for studying amide bond formation and hydrolysis .

Medicine: Its structure allows for modifications that can enhance its binding affinity and specificity .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of N-(3,5-Dihydroxybenzoyl)glycine involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can occur through various pathways, including competitive, non-competitive, and uncompetitive inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzophenones with Dihydroxybenzoyl Groups

- Example Compounds: Methyl (R)-3-[2-(3,4-dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoate (Compound 1) n-Butyl (R)-3-[2-(3,4-dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoate (Compound 2)

- Key Differences: Substituent Position: These benzophenones have a 3,4-dihydroxybenzoyl group, differing from the 3,5-dihydroxy substitution in the target compound. Biological Activity: Compound 1 exhibited anti-tuberculosis activity (MIC = 41.67 ± 14.43 µg/mL), enhanced synergistically by gallic acid (MIC = 20.83 ± 7.22 µg/mL in a 1:1 mixture) . Structural Complexity: The benzophenones possess additional hydroxyl groups and a propanoate backbone, unlike the simpler glycine linkage in N-(3,5-dihydroxybenzoyl)glycine.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structural Comparison :

- Caffeic acid features a 3,4-dihydroxyphenyl group conjugated to an acrylic acid chain, differing in both substitution pattern and backbone structure from this compound.

- Applications :

N-(3,5-Dichlorophenyl)-N-(methylsulfonyl)glycine

- Regulatory Status: Classified as experimental, with restricted use under TSCA guidelines for R&D purposes only .

- Molecular Formula: C₉H₉Cl₂NO₄S (molecular weight 298.15), contrasting with the hydroxylated structure of this compound .

Glyphosate (N-(Phosphonomethyl)glycine)

- Structural Comparison: Glyphosate contains a phosphonomethyl group instead of a benzoyl group, making it agriculturally relevant as a herbicide.

- Applications : Used in late-season flowering interruption in crops like peanuts, highlighting functional versatility among glycine derivatives .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Substituent Impact : Hydroxyl groups (as in dihydroxybenzoyl derivatives) correlate with antioxidant and antimicrobial activities, while chlorinated analogs (e.g., dichlorophenyl derivatives) are often restricted to experimental use due to regulatory and safety concerns .

- Structural Simplicity vs. Complexity: Simpler glycine derivatives (e.g., glyphosate) prioritize functional utility (e.g., herbicidal activity), whereas complex benzophenones target specific pharmacological pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3,5-Dihydroxybenzoyl)glycine, and how can researchers optimize yield and purity?

- Methodological Answer : The compound can be synthesized via benzoylation of glycine using 3,5-dihydroxybenzoic acid derivatives. A common approach involves coupling 3,5-dihydroxybenzoyl chloride with glycine in a basic aqueous medium (e.g., NaOH) under controlled temperatures (0–5°C) to minimize hydrolysis . Purification typically involves recrystallization from ethanol/water mixtures or column chromatography using silica gel with eluents like ethyl acetate:methanol (9:1). Yield optimization requires strict stoichiometric control of reactants and inert atmosphere conditions to prevent oxidation of phenolic groups .

Q. How can researchers confirm the structural integrity of N-(3,5-Dihydroxybenzoyl)glycine using spectroscopic methods?

- Methodological Answer :

- NMR : Use -NMR (DMSO-d) to identify aromatic protons (δ 6.2–6.8 ppm for dihydroxybenzoyl groups) and glycine’s methylene protons (δ 3.8–4.2 ppm). -NMR should show carbonyl signals at ~170 ppm (amide) and ~165 ppm (benzoyl) .

- FT-IR : Confirm amide C=O stretching (~1650 cm) and phenolic O–H stretches (~3300 cm) .

- HPLC-MS : Employ reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in water/acetonitrile) and ESI-MS in negative ion mode for molecular ion detection (expected [M–H] ~224 m/z) .

Q. What solubility and stability considerations are critical for handling N-(3,5-Dihydroxybenzoyl)glycine in aqueous solutions?

- Methodological Answer : The compound is sparingly soluble in water (~1–2 mg/mL at 25°C) but dissolves better in polar aprotic solvents (e.g., DMSO). Stability is pH-dependent: under acidic conditions (pH < 4), the phenolic hydroxyl groups may protonate, reducing solubility. In alkaline conditions (pH > 8), hydrolysis of the amide bond can occur. For long-term storage, lyophilize and store at –20°C under nitrogen .

Advanced Research Questions

Q. How can researchers investigate the metabolic fate of N-(3,5-Dihydroxybenzoyl)glycine in plant or mammalian systems?

- Methodological Answer :

- Radiolabeling : Synthesize -labeled glycine or benzoyl moieties to track metabolic pathways via scintillation counting .

- LC-MS/MS : Use MRM (multiple reaction monitoring) to detect phase I/II metabolites (e.g., glucuronidation or sulfation of phenolic groups). Compare fragmentation patterns with synthetic standards .

- Enzyme Assays : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify oxidative metabolites .

Q. What strategies can resolve contradictions in reported ecotoxicity data for N-(3,5-Dihydroxybenzoyl)glycine derivatives?

- Methodological Answer :

- QSAR Modeling : Predict ecotoxicity using computational tools (e.g., ECOSAR) based on logP and electrophilicity indices .

- Standardized Testing : Conduct acute toxicity assays (e.g., Daphnia magna LC) under OECD guidelines, controlling variables like pH and dissolved organic carbon .

- Meta-Analysis : Cross-reference data from structurally similar compounds (e.g., Gentisuric acid, which shares a dihydroxybenzoyl-glycine backbone) to infer potential hazards .

Q. How can computational methods guide the design of N-(3,5-Dihydroxybenzoyl)glycine analogs with enhanced bioactivity?

- Methodological Answer :

- Molecular Docking : Screen analogs against target proteins (e.g., antioxidant enzymes or receptors) using AutoDock Vina. Prioritize modifications to the benzoyl ring (e.g., halogenation) or glycine backbone (e.g., methyl groups) .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict redox potentials for antioxidant activity .

- ADMET Prediction : Use SwissADME to assess bioavailability and toxicity risks of analogs before synthesis .

Methodological Notes

- Safety Protocols : Always use PPE (gloves, goggles) and fume hoods during synthesis, as phenolic derivatives may irritate skin/eyes .

- Data Reproducibility : Report solvent purity, temperature, and stirring rates in synthetic procedures to ensure reproducibility .

- Ecological Compliance : Dispose of waste via approved incineration to prevent aquatic contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.